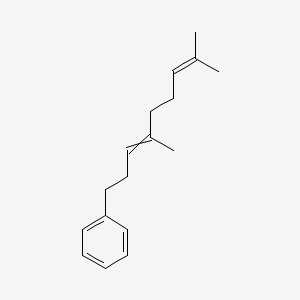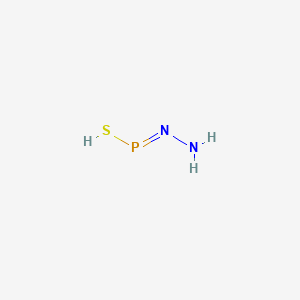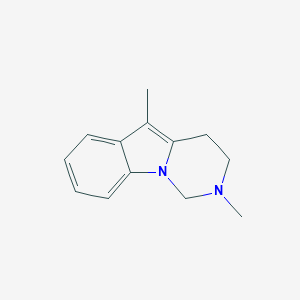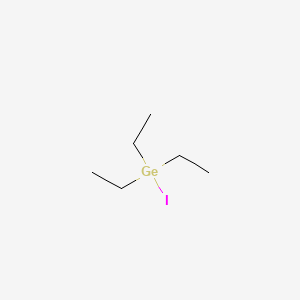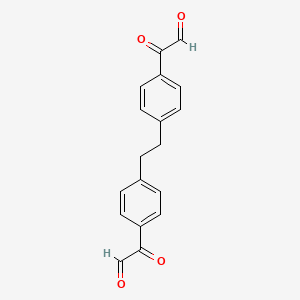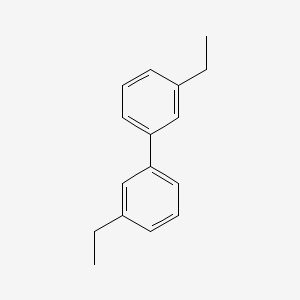
3,3'-Diethylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diethylbiphenyl is an organic compound with the molecular formula C₁₆H₁₈. It consists of two benzene rings connected by a single bond, with each ring substituted by an ethyl group at the 3-position. This compound is part of the biphenyl family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
3,3’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of 3,3’-Diethylbiphenyl may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
3,3’-Diethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl carboxylic acids.
Reduction: Hydrogenation of the compound can lead to the formation of dihydrobiphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Dihydrobiphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyls.
科学的研究の応用
3,3’-Diethylbiphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,3’-Diethylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
3,3’-Dimethylbiphenyl: Similar structure but with methyl groups instead of ethyl groups.
4,4’-Diethylbiphenyl: Ethyl groups substituted at the 4-position instead of the 3-position.
Biphenyl: The parent compound without any substituents.
Uniqueness
3,3’-Diethylbiphenyl is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other biphenyl derivatives .
特性
CAS番号 |
13049-38-2 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
1-ethyl-3-(3-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3 |
InChIキー |
RUNQGXYOXGYVOX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)C2=CC=CC(=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


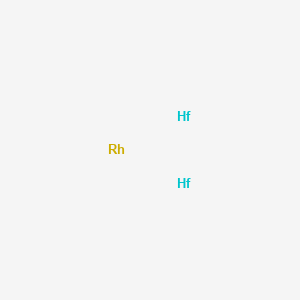
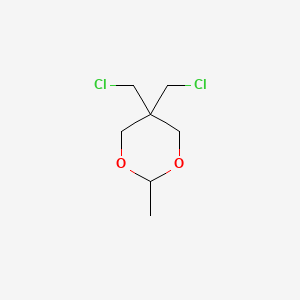
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
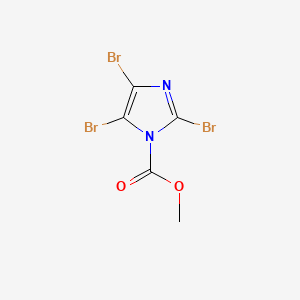
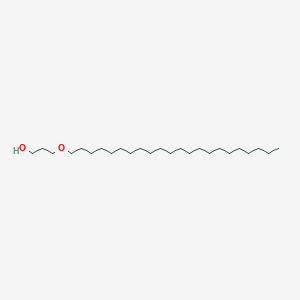

![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)
